molecular formula C28H34N4O3S B298641 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one

3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one

Cat. No. B298641
M. Wt: 506.7 g/mol
InChI Key: FSGXYIRWZKDHOA-KSVGNYRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been extensively studied for its potential applications in scientific research. This compound exhibits a wide range of biological activities, making it an attractive target for drug development and other biomedical research.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the Akt/mTOR pathway, which is a key signaling pathway that regulates cell growth and survival.
Biochemical and Physiological Effects:
3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one exhibits a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one in lab experiments is its potent anticancer activity. This compound has been shown to exhibit activity against various cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one. One potential direction is to investigate the use of this compound in combination with other anticancer agents to enhance its activity. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound to optimize its use in clinical settings. Additionally, further research is needed to understand the molecular mechanisms underlying the anticancer activity of this compound.

Synthesis Methods

The synthesis of 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one involves the reaction of various reagents under specific reaction conditions. The synthesis process involves the use of several organic solvents and requires careful monitoring to ensure that the reaction proceeds smoothly.

Scientific Research Applications

3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies.

properties

Product Name

3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one

Molecular Formula

C28H34N4O3S

Molecular Weight

506.7 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-2-cyclopentylimino-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H34N4O3S/c33-26(30-13-15-35-16-14-30)19-31-18-20(23-11-5-6-12-24(23)31)17-25-27(34)32(22-9-3-4-10-22)28(36-25)29-21-7-1-2-8-21/h5-6,11-12,17-18,21-22H,1-4,7-10,13-16,19H2/b25-17-,29-28?

InChI Key

FSGXYIRWZKDHOA-KSVGNYRWSA-N

Isomeric SMILES

C1CCC(C1)N=C2N(C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5)/S2)C6CCCC6

SMILES

C1CCC(C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5)S2)C6CCCC6

Canonical SMILES

C1CCC(C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5)S2)C6CCCC6

Origin of Product

United States

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